gamma-Cyclodextrin dihydrogen phosphate sodium salt gamma-Cyclodextrin dihydrogen phosphate sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956654
InChI: InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8
SMILES:
Molecular Formula: C48H80Na8O64P8
Molecular Weight: 2112.8 g/mol

gamma-Cyclodextrin dihydrogen phosphate sodium salt

CAS No.:

Cat. No.: VC17956654

Molecular Formula: C48H80Na8O64P8

Molecular Weight: 2112.8 g/mol

* For research use only. Not for human or veterinary use.

gamma-Cyclodextrin dihydrogen phosphate sodium salt -

Specification

Molecular Formula C48H80Na8O64P8
Molecular Weight 2112.8 g/mol
IUPAC Name octasodium;[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate
Standard InChI InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8
Standard InChI Key OAHSUJOFJLTTTK-UHFFFAOYSA-F
Canonical SMILES C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Structure and Molecular Properties

Structural Composition

GCDS (CAS 199684-62-3) is defined by the molecular formula C₄₈H₈₀Na₈O₆₄P₈, with a molecular weight of 2,112.82 g/mol . Its structure retains the macrocyclic γ-cyclodextrin backbone but incorporates phosphate groups at specific hydroxyl positions on the glucose units. The sodium counterions balance the negative charges introduced by the phosphate moieties, enhancing aqueous solubility and colloidal stability .

Physicochemical Characteristics

GCDS exists as a white, amorphous solid with high hygroscopicity. Its solubility in water exceeds that of unmodified γ-cyclodextrin due to the phosphate groups' hydrophilicity and electrostatic repulsion between molecules . The compound’s anionic nature facilitates interactions with cationic drugs, proteins, and metal ions, making it a versatile host molecule for inclusion complexes .

Table 1: Key Physicochemical Properties of GCDS

PropertyValue/DescriptionSource
Molecular FormulaC₄₈H₈₀Na₈O₆₄P₈
Molecular Weight2,112.82 g/mol
Solubility in Water>100 mg/mL (25°C)
AppearanceWhite amorphous powder
Charge at pH 7Anionic (due to phosphate groups)

Synthesis and Characterization

Synthesis Methods

GCDS is synthesized via phosphorylation of γ-cyclodextrin using methods such as:

  • Direct phosphorylation: Reacting γ-cyclodextrin with phosphoric acid in the presence of a base (e.g., sodium hydroxide) under controlled temperature (50–80°C) and pH (8–10) .

  • Enzymatic phosphorylation: Utilizing kinases to selectively phosphorylate hydroxyl groups, though this method remains less common due to cost and scalability challenges .

  • Tosylation-mediated phosphorylation: Introducing tosyl groups as leaving agents to enhance reactivity with phosphate donors .

The degree of substitution (DS) — the average number of phosphate groups per glucose unit — is critical for tailoring GCDS properties. DS is controlled by adjusting reactant molar ratios, reaction time, and temperature.

Analytical Characterization

GCDS is characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm phosphate group incorporation and substitution patterns .

  • Infrared Spectroscopy (IR): Peaks at 1,240 cm⁻¹ (P=O) and 1,050 cm⁻¹ (P–O–C) validate phosphorylation .

  • High-Performance Liquid Chromatography (HPLC): Purity assessment and DS quantification via reverse-phase columns .

Functional Advantages and Applications

Pharmaceutical Applications

GCDS enhances drug delivery systems through:

  • Solubility enhancement: Hydrophobic drugs like curcumin form inclusion complexes, improving bioavailability by up to 10-fold compared to native cyclodextrins .

  • Stability improvement: Protects labile drugs from oxidation or enzymatic degradation via encapsulation .

  • Targeted delivery: Anionic surfaces enable electrostatic binding to cationic cell membranes or ligands, facilitating tissue-specific delivery .

Industrial and Environmental Uses

  • Catalysis: Serves as a scaffold for metal-organic frameworks (MOFs) in heterogeneous catalysis, leveraging its large cavity to stabilize metal nanoparticles .

  • Wastewater treatment: Binds cationic pollutants (e.g., heavy metals) via ion exchange, achieving >90% removal efficiency in pilot studies .

Nutraceutical and Cosmetic Applications

  • Bioactive encapsulation: Improves the stability of omega-3 fatty acids and vitamins in functional foods.

  • Topical formulations: Enhances skin penetration of retinoids and antioxidants in cosmeceuticals .

Future Research Directions

  • Toxicological profiling: Long-term in vivo studies to establish safe exposure thresholds.

  • Advanced drug delivery systems: Development of GCDS-based nanoparticles for gene therapy and mRNA vaccines.

  • Green synthesis: Optimizing enzymatic phosphorylation to reduce chemical waste and energy consumption .

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